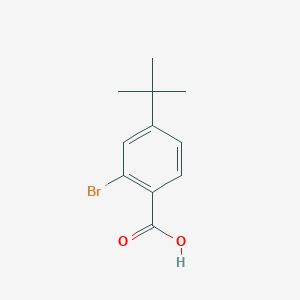

2-Bromo-4-(tert-butyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38779. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTIYXKXOZKGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284740 | |

| Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-96-3 | |

| Record name | 6332-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)benzoic acid

Introduction

2-Bromo-4-(tert-butyl)benzoic acid, identified by CAS Number 6332-96-3, is a disubstituted benzoic acid derivative that serves as a pivotal building block in modern organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a sterically demanding tert-butyl group, provides a unique combination of reactive sites and steric influence.[1] This strategic arrangement of functional groups makes it an invaluable precursor for constructing complex molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry.[1] The bromine atom at the ortho-position to the carboxylic acid acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary drug discovery.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral properties is foundational for its application in synthesis and research.

Core Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Reference(s) |

| CAS Number | 6332-96-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | ~310.6°C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Purity | Typically ≥95% - 98% | [1][2] |

| InChI Key | ZLTIYXKXOZKGDG-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

While specific experimental spectra are proprietary to individual laboratories, the expected spectroscopic characteristics based on the molecule's structure are detailed below. These profiles are essential for identity confirmation and purity assessment.

The proton NMR spectrum provides a map of the hydrogen environments within the molecule. For this compound, the following signals are anticipated (predicted chemical shifts, δ, in ppm relative to TMS):

-

~1.3 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group. Its integration value of 9H is a key identifier.

-

~7.5-8.0 ppm (multiplet, 3H): The three protons on the aromatic ring will appear in this region. Due to their distinct electronic environments and coupling, they will likely present as a set of doublets and a doublet of doublets.

-

>10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad signal that can exchange with D₂O.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

~31 ppm: Signal corresponding to the three equivalent methyl carbons of the tert-butyl group.

-

~35 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~120-140 ppm: A set of signals for the six carbons of the aromatic ring. This includes quaternary carbons attached to the bromine and carboxylic acid groups, as well as the protonated aromatic carbons.

-

~170 ppm: The characteristic signal for the carbonyl carbon of the carboxylic acid.

IR spectroscopy is used to identify the presence of key functional groups.

-

2500-3300 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

-

~2960 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1700 cm⁻¹ (strong): A strong, sharp absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid.[4]

-

~1600, ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the carboxylic acid group.[4]

Synthesis and Manufacturing

The synthesis of this compound presents a regiochemical challenge. Direct bromination of 4-(tert-butyl)benzoic acid is not feasible because the tert-butyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Therefore, a multi-step pathway is required for precise regiocontrol.[1] A common and effective strategy employs a Sandmeyer reaction.[1]

Recommended Synthetic Protocol

The following protocol outlines a reliable, multi-step synthesis starting from 2-bromo-4-tert-butylaniline.

Step 1: Diazotization of 2-bromo-4-tert-butylaniline

-

Rationale: The amino group is converted into a diazonium salt, which is an excellent leaving group, preparing the molecule for nucleophilic substitution. The reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

-

Procedure:

-

Dissolve 2-bromo-4-tert-butylaniline in a suitable aqueous acid (e.g., HCl, H₂SO₄).

-

Cool the solution to 0–5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.

-

Stir for 30-60 minutes until the diazotization is complete (can be monitored using starch-iodide paper).

-

Step 2: Cyanation (Sandmeyer Reaction)

-

Rationale: The diazonium group is replaced with a nitrile (-CN) group using a copper(I) cyanide catalyst. This is a classic Sandmeyer reaction.

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. This yields 2-bromo-4-(tert-butyl)benzonitrile.

-

Step 3: Hydrolysis of the Nitrile

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. This final step yields the target compound.

-

Procedure:

-

Isolate the crude 2-bromo-4-(tert-butyl)benzonitrile from the previous step.

-

Heat the nitrile under reflux with a strong aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

-

If basic hydrolysis was used, acidify the solution to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Synthesis Workflow Diagram

Caption: Multi-step synthesis of the target compound via a Sandmeyer reaction.

Chemical Reactivity and Applications

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.

Reactivity Profile

The molecule's three key components—the aryl bromide, the carboxylic acid, and the tert-butyl group—each confer specific reactivity.

Caption: Reactivity map of this compound's functional groups.

-

Aryl Bromide: The C-Br bond is the primary site for constructing more complex molecules. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions.[5][6][7] This allows for the facile introduction of new carbon-carbon bonds, a cornerstone of modern drug synthesis.[8] While less reactive than alkyl halides, the bromine can also undergo nucleophilic aromatic substitution under forcing conditions (high temperature/pressure or with strong electron-withdrawing groups).[1]

-

Carboxylic Acid: This group undergoes standard transformations. It can be activated and coupled with amines to form amides, a critical linkage in many pharmaceuticals.[9][10] Esterification with alcohols is also a common derivatization. The acidity of the proton allows for salt formation and influences the molecule's overall solubility and handling properties.

-

Tert-butyl Group: This bulky, electron-donating group exerts significant steric and electronic influence. It sterically hinders the adjacent positions on the aromatic ring, directing incoming reagents. Electronically, it can influence the reactivity of the aromatic system in electrophilic substitution reactions.

Application in Drug Discovery and Development

The unique structural features of this compound make it an invaluable scaffold for synthesizing novel therapeutic agents.[1] Its ability to undergo predictable and high-yielding cross-coupling reactions makes it a preferred building block for creating libraries of compounds for high-throughput screening. The resulting biaryl or substituted benzoic acid structures are common motifs in pharmacologically active molecules. The compound has been submitted to the National Cancer Institute (NCI) for evaluation, highlighting its potential in oncology research.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

GHS Classification: The compound is classified under GHS with the pictogram GHS07 (Irritant).[2]

-

Signal Word: Warning.[2]

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed. Recommended storage is at room temperature.[2]

Conclusion

This compound is a highly versatile and valuable reagent for chemical synthesis. Its well-defined reactivity, particularly at the aryl bromide position, provides a reliable entry point for constructing complex molecular targets. For researchers in drug discovery and process development, a solid understanding of its properties, synthesis, and reaction scope is crucial for leveraging its full potential in creating next-generation therapeutics.

References

-

Chemsrc. (n.d.). 2-BROMO-4-TERT-BUTYLBENZOIC ACID | CAS#:6332-96-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Structure and Activity of Amide Bond Synthetases. Retrieved from [Link]

-

ACS Publications. (2021). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6332-96-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Introduction: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)benzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its strategic importance is derived from the unique arrangement of its three functional groups: a carboxylic acid, a bulky tert-butyl group, and a bromine atom. This specific ortho/para substitution pattern provides a versatile scaffold for constructing complex molecular architectures. The bromine atom, positioned ortho to the carboxylic acid, acts as a crucial synthetic handle for sophisticated transformations, most notably palladium-catalyzed cross-coupling reactions.[1] The tert-butyl group, meanwhile, imparts significant steric bulk and increases lipophilicity, properties that are often desirable in drug candidates to enhance metabolic stability or modulate binding interactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| CAS Number | 6332-96-3 | [1] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | [1] |

| InChI Key | ZLTIYXKXOZKGDG-UHFFFAOYSA-N | - |

| Canonical SMILES | CC(C)(C)C1=CC=C(C(=O)O)C(Br)=C1 | [2] |

Molecular Structure Diagram

The unique spatial arrangement of the functional groups is key to the molecule's utility in synthesis.

Caption: Structure of this compound.

Synthesis and Purification

The Regiochemical Challenge

The direct bromination of 4-(tert-butyl)benzoic acid is synthetically challenging. The tert-butyl group is an ortho-, para- director, while the carboxylic acid group is a deactivating meta- director. This conflict in directing effects would lead to a mixture of products with low yield of the desired 2-bromo isomer.

Representative Synthetic Route

To overcome this, a multi-step pathway starting from a precursor with a powerful directing group is employed. A common and logical strategy begins with 4-tert-butylaniline, where the potent ortho-directing amino group ensures the correct regiochemistry for bromination.[1]

Caption: Multi-step synthesis from 4-tert-butylaniline.

Protocol Logic:

-

Ortho-Bromination: The strongly activating amino group of 4-tert-butylaniline directs the electrophilic bromine from a mild source like N-Bromosuccinimide (NBS) exclusively to the ortho position.[1]

-

Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition.

-

Cyanation (Sandmeyer Reaction): The diazonium group is an excellent leaving group and is displaced by a nitrile (-CN) using a copper(I) cyanide catalyst.

-

Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating, yielding the final product.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the final product, leveraging differences in solubility between the target compound and any residual impurities.

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, acetic acid, or an ethanol/water mixture) in which the benzoic acid derivative is sparingly soluble at room temperature but highly soluble when hot.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate with a stirrer) while adding small portions of hot solvent until the solid just dissolves completely.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used). This step is crucial and must be done rapidly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. The solution will become supersaturated, and crystals of the pure compound will begin to form. Cooling further in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.

Spectroscopic Characterization

While a comprehensive, experimentally verified dataset is not available in publicly indexed literature, the expected spectroscopic signatures can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and product verification.

| Data Type | Predicted Chemical Shift (δ) / Signature | Interpretation |

| ¹H NMR | ~1.35 ppm (s, 9H) | Singlet for the nine equivalent protons of the tert-butyl group. |

| ~7.5-8.0 ppm (m, 3H) | Three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. Expect doublet, doublet of doublets, and doublet splitting patterns. | |

| >10 ppm (s, broad, 1H) | A broad singlet, characteristic of the acidic carboxylic acid proton, which readily exchanges. | |

| ¹³C NMR | ~31 ppm | Signal for the methyl carbons of the tert-butyl group. |

| ~35 ppm | Signal for the quaternary carbon of the tert-butyl group. | |

| ~120-155 ppm | Six distinct signals in the aromatic region, including the carbon bearing the bromine (ipso-C), the carbon bearing the tert-butyl group, and the carbon of the carboxylic acid group. | |

| ~170 ppm | Signal for the carbonyl carbon of the carboxylic acid group. | |

| IR (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of the carboxylic acid. |

| ~1700 | C=O stretch of the carboxylic acid. | |

| ~1600, ~1475 | C=C stretches of the aromatic ring. | |

| Mass Spec (MS) | M⁺ and [M+2]⁺ | Isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units. |

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for creating diverse molecular libraries for drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction

The ortho-bromine atom is perfectly positioned for palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[3] This reaction is a cornerstone of modern medicinal chemistry due to its reliability and broad functional group tolerance.[3]

Caption: Suzuki-Miyaura coupling using the target molecule.

Case Study: Synthesis of Voltage-Gated Sodium Channel Inhibitors

A tangible application of this building block is found in the synthesis of novel therapeutics. For example, this compound has been utilized as a key starting material in the development of aryl amides designed as inhibitors of voltage-gated sodium channels. These channels are important targets for treating disorders such as chronic pain and multiple sclerosis. In the patented synthesis, the carboxylic acid is coupled with a substituted phenol, demonstrating the versatility of the molecule beyond just reactions at the bromine site.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

- Krafte, D. S., et al. (2014). Aryl amides useful as inhibitors of voltage-gated sodium channels. U.S. Patent No. 8,779,197.

- CN102186823A - Heterocyclic antiviral aryl pyridone derivatives. Google Patents.

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Suzuki Reaction. Wikipedia. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

2-Bromo-4-(tert-butyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(tert-butyl)benzoic acid

Foreword

As a Senior Application Scientist, my experience in complex organic synthesis has repeatedly demonstrated that the success of a multi-step synthesis hinges on a robust and well-controlled strategy. The synthesis of this compound is a prime example of a process where regiochemical control is paramount. This guide is designed for researchers and drug development professionals, offering not just a protocol, but a deep dive into the chemical logic and strategic decisions that underpin a successful synthesis. We will explore the primary, field-proven pathway in detail and discuss the rationale for avoiding less reliable alternatives.

Introduction: A Versatile Scaffolding for Modern Chemistry

This compound (C₁₁H₁₃BrO₂) is a disubstituted benzoic acid derivative that has garnered significant interest as a key intermediate in organic synthesis.[1] Its molecular architecture, featuring a carboxylic acid, a bromine atom, and a sterically demanding tert-butyl group, provides a versatile platform for constructing more complex molecules.[1] The ortho-positioning of the bromine relative to the carboxylic acid is particularly valuable, enabling a wide array of cross-coupling reactions that are fundamental to modern drug discovery and materials science. The tert-butyl group imparts significant steric influence, which can be strategically exploited to direct the regioselectivity of subsequent reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6332-96-3[1] |

| Molecular Formula | C₁₁H₁₃BrO₂[1] |

| Molecular Weight | 257.12 g/mol [1] |

| Boiling Point | 310.6°C at 760 mmHg[1] |

| Appearance | Typically a solid |

The Synthetic Challenge: Regiochemical Control

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,4-substitution pattern on the benzene ring. A direct electrophilic bromination of 4-(tert-butyl)benzoic acid is problematic. The tert-butyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[1] These conflicting directing effects would lead to a mixture of products, making the isolation of the desired 2-bromo isomer difficult and inefficient.

To overcome this, a robust synthesis must employ a strategy where the directing effects of the functional groups work in concert or where a powerful directing group is used to install the bromine atom at the correct position before being converted into the final carboxylic acid. This logic forms the basis of our recommended pathway.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: A Four-Step Route from 4-tert-Butylaniline

This pathway is the most reliable method due to its excellent control over regioselectivity. It leverages the powerful ortho-directing ability of the amine group in the starting material, 4-tert-butylaniline.

Caption: Forward synthesis workflow for the target compound.

Step 1: Selective Ortho-Bromination of 4-tert-Butylaniline

Causality: The synthesis commences with 4-tert-butylaniline. The amino (-NH₂) group is a strongly activating group that potently directs electrophiles to the ortho and para positions. Since the para position is blocked by the bulky tert-butyl group, electrophilic substitution occurs almost exclusively at the ortho position. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides a controlled reaction, selectively yielding 2-bromo-4-tert-butylaniline with high efficiency.[1]

Step 2: Diazotization of 2-Bromo-4-tert-butylaniline

Causality: The amino group, having served its purpose as a powerful directing group, is now converted into a diazonium salt (-N₂⁺). This is achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. This transformation converts the amino group into an excellent leaving group (N₂ gas), setting the stage for its replacement.

Step 3: Sandmeyer Cyanation

Causality: The Sandmeyer reaction is a cornerstone of synthetic chemistry for the transformation of aryl diazonium salts. In this step, the diazonium salt is treated with a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the replacement of the diazonium group with a nitrile (-CN) group, yielding 2-bromo-4-(tert-butyl)benzonitrile.[1] This reaction is robust and typically proceeds with good yields.

Step 4: Hydrolysis of the Nitrile

Causality: The final step is the conversion of the nitrile functional group into the target carboxylic acid. This is accomplished through acidic hydrolysis. Heating the 2-bromo-4-(tert-butyl)benzonitrile in a strong aqueous acid (such as sulfuric acid or hydrochloric acid) first hydrolyzes the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. This is an irreversible process that drives the reaction to completion.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Synthesis of 2-Bromo-4-(tert-butylaniline)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-bromo-4-(tert-butylaniline).

Protocol 2: Synthesis of this compound (via Sandmeyer and Hydrolysis)

-

Diazotization:

-

Prepare a solution of concentrated sulfuric acid in water. Cool to 0 °C.

-

Add 2-bromo-4-(tert-butylaniline) (1 equivalent) to the cold acid solution.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

-

Heat the mixture gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 2-bromo-4-(tert-butyl)benzonitrile, with a suitable organic solvent (e.g., toluene).

-

-

Hydrolysis:

-

To the crude benzonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it onto crushed ice. The solid product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification and Characterization

The final crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Sources

A Comprehensive Spectroscopic Guide to 2-Bromo-4-(tert-butyl)benzoic Acid

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(tert-butyl)benzoic acid, a disubstituted benzoic acid derivative with the chemical formula C₁₁H₁₃BrO₂, serves as a valuable intermediate in modern organic synthesis.[1] Its utility stems from the unique arrangement of a carboxylic acid, a bromine atom, and a bulky tert-butyl group, which allows for a variety of chemical transformations.[1] The precise characterization of this molecule is paramount for its effective use in the synthesis of complex molecular architectures, particularly in medicinal chemistry where its derivatives are explored for potential therapeutic applications.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The interplay between the electron-withdrawing carboxylic acid and bromine substituents and the electron-donating, sterically bulky tert-butyl group dictates the electronic environment of each atom and, consequently, their behavior in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the tert-butyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet | 1H | Ar-H |

| ~7.5-7.7 | Doublet of doublets | 1H | Ar-H |

| ~7.3-7.5 | Doublet | 1H | Ar-H |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet observed at a downfield chemical shift (typically >10 ppm) is characteristic of a carboxylic acid proton due to hydrogen bonding and the deshielding effect of the carbonyl group. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring. The tert-butyl group, with its nine equivalent protons, will present as a sharp singlet at a characteristic upfield chemical shift (~1.3 ppm).[2] The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, confirming the molecular formula.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for ensuring the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~155-160 | Ar-C (quaternary, attached to -C(CH₃)₃) |

| ~135-140 | Ar-C (quaternary, attached to -COOH) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-C (quaternary, attached to -Br) |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is typically observed at the most downfield chemical shift (170-180 ppm). The aromatic carbons will appear in the range of 110-160 ppm. The specific chemical shifts of the aromatic carbons are influenced by the attached substituents. The quaternary carbon of the tert-butyl group will be found around 35 ppm, while the methyl carbons will resonate at a slightly more upfield position. The carbon atom attached to the bromine will be deshielded compared to an unsubstituted aromatic carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is essential for good sensitivity and resolution.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (tert-butyl) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid)[3] |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, dimer) |

| ~830 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600-700 | Medium-Weak | C-Br stretch |

Expertise & Experience: Interpreting the IR Spectrum

The most characteristic feature of the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that spans a wide range of the spectrum (2500-3300 cm⁻¹), often obscuring the C-H stretching vibrations.[4] This broadening is due to strong hydrogen bonding between carboxylic acid molecules, which exist as dimers in the solid state. The sharp, intense absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch.[3] The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1400-1600 cm⁻¹ region and the C-H out-of-plane bending vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 256/258 | Moderate | [M]⁺ (Molecular ion) |

| 241/243 | High | [M - CH₃]⁺ |

| 177 | Moderate | [M - Br]⁺ |

| 162 | Moderate | [M - Br - CH₃]⁺ |

| 134 | Low | [M - Br - COOH]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Expertise & Experience: Interpreting the Mass Spectrum

A key feature in the mass spectrum of this compound will be the presence of isotopic peaks for any fragment containing bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[5] This results in two peaks of nearly equal intensity separated by 2 m/z units for all bromine-containing ions. The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 256 and 258. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation, giving a strong peak at [M-15]⁺ (m/z 241/243). The most abundant peak (base peak) is often the tert-butyl cation at m/z 57, formed by cleavage of the bond between the tert-butyl group and the aromatic ring.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from the solvent. The compound then enters the mass spectrometer, where it is ionized (typically at 70 eV for EI) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed framework for understanding and obtaining the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By combining predicted data with established experimental protocols and principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the identity and quality of the material, which is critical for the advancement of chemical and pharmaceutical research.

References

-

PubChem. 2-Bromo-4-tert-butylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. [Link]

-

Supporting Information for a relevant publication. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Brainly. Share the 1H NMR data for 2-bromo-4-tert-butylphenol. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

PubMed. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]

-

PubMed Central. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. [Link]

-

ResearchGate. EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

PubChem. Tert-butyl 4-(bromomethyl)benzoate. [Link]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

PubChemLite. 2-bromo-4-tert-butylbenzoic acid (C11H13BrO2). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-(tert-butyl)benzoic Acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-(tert-butyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles discussed herein are grounded in established spectroscopic theory and supported by data from analogous compounds, ensuring a robust and scientifically sound resource.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid with significant utility in organic synthesis. Its molecular architecture, featuring a bulky tert-butyl group, a bromine atom, and a carboxylic acid moiety on a benzene ring, presents a unique electronic and steric environment. Understanding the precise arrangement of these functional groups is paramount for its application in the synthesis of complex molecules. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such compounds, providing detailed information about the chemical environment of each proton. This guide will illuminate the nuances of the ¹H NMR spectrum of this important building block.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit four distinct signals: one for the tert-butyl group, three for the aromatic protons, and a broad signal for the carboxylic acid proton.

Data Presentation: Predicted ¹H NMR Parameters

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ | ~1.35 | singlet (s) | - | 9H |

| H-6 | ~8.05 | doublet (d) | J ≈ 8.4 | 1H |

| H-5 | ~7.60 | doublet of doublets (dd) | J ≈ 8.4, 2.0 | 1H |

| H-3 | ~7.90 | doublet (d) | J ≈ 2.0 | 1H |

| COOH | >10 | broad singlet (br s) | - | 1H |

Rationale for Predicted Spectral Parameters:

-

The tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.35 ppm. This upfield chemical shift is characteristic of alkyl protons, and the singlet multiplicity arises from the absence of adjacent protons to couple with. The experimental spectrum of 4-(tert-butyl)benzoic acid shows this signal at 1.35 ppm[1].

-

The Aromatic Protons (H-3, H-5, and H-6): The three protons on the aromatic ring are chemically non-equivalent and will therefore resonate at different chemical shifts, each integrating to one proton.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons, appearing furthest downfield at around 8.05 ppm. It will be split into a doublet by the adjacent H-5 proton, with a typical ortho coupling constant of approximately 8.4 Hz.

-

H-3: This proton is ortho to the bromine atom and meta to the carboxylic acid group. The deshielding effect of the bromine will place its resonance downfield, predicted around 7.90 ppm. It will appear as a doublet due to coupling with the H-5 proton, but this will be a smaller meta coupling, with a constant of about 2.0 Hz.

-

H-5: This proton is situated between H-6 and H-3. It will be split by both neighboring protons, resulting in a doublet of doublets. The larger splitting will be from the ortho coupling to H-6 (J ≈ 8.4 Hz), and the smaller splitting from the meta coupling to H-3 (J ≈ 2.0 Hz). Its chemical shift is predicted to be around 7.60 ppm.

-

-

The Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the single residual solvent peak at 7.26 ppm. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

-

Addition of Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

II. NMR Spectrometer Setup and Data Acquisition:

-

Instrument and Probe: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument equipped with a standard 5 mm probe.

-

Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment.

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds to allow for the protons to return to their equilibrium state between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal at 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Visualization of Key Concepts

To further clarify the structural relationships and experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This in-depth technical guide provides a thorough understanding of the ¹H NMR spectrum of this compound. By combining theoretical predictions based on fundamental NMR principles with detailed experimental protocols, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this compound. The predicted spectral data, including chemical shifts, multiplicities, and coupling constants, offer a reliable reference for structural verification. The provided workflow ensures the acquisition of high-quality, reproducible NMR data, which is fundamental to the integrity of any chemical research and development endeavor.

References

-

Electronic Supplementary Information for "Visible-Light-Induced Aerobic Oxidative Annulation of N-Aryl-2-aminopyridines with Internal Alkynes for the Synthesis of Indolizines" . The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-4-(tert-butyl)benzoic acid

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-(tert-butyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, interpretation, and experimental considerations for acquiring and analyzing the ¹³C NMR spectrum of this compound.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, allowing for detailed structural assignments.[1][2]

For a polysubstituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring and the presence of the carboxylic acid and tert-butyl functional groups. The interplay of the electronic effects of the bromo, tert-butyl, and carboxylic acid substituents creates a unique spectral fingerprint.

Predicting the ¹³C NMR Spectrum of this compound: A Substituent-Based Approach

Due to the absence of a readily available experimental spectrum in public databases, we will employ a predictive approach based on established substituent chemical shift (SCS) effects. This method involves starting with the chemical shift of benzene (128.5 ppm) and adding incremental shifts for each substituent.[3] While online prediction tools provide a quick estimate, understanding the underlying principles of substituent effects is key to a robust analysis.

The three substituents on the benzene ring—bromo, tert-butyl, and carboxylic acid—exert distinct electronic influences:

-

Carboxylic Acid (-COOH): This group is electron-withdrawing through both inductive and resonance effects, generally deshielding the attached carbon (C1) and the ortho and para carbons.[4]

-

Bromo (-Br): As a halogen, bromine is electron-withdrawing inductively but can be weakly electron-donating through resonance. The "heavy atom effect" of bromine can also cause a shielding effect on the directly attached carbon (ipso-carbon).[5]

-

tert-Butyl (-C(CH₃)₃): This bulky alkyl group is weakly electron-donating through induction, leading to a slight shielding of the aromatic carbons.

Based on these principles and data from analogous compounds, we can predict the chemical shifts for each carbon in this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound, as generated by NMRDB.org[6], are presented in the table below. This prediction serves as a reliable guide for spectral assignment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~170 | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms. |

| C4 | ~155 | This carbon is attached to the bulky, electron-donating tert-butyl group, leading to a downfield shift. |

| C6 | ~133 | This carbon is ortho to the carboxylic acid group and meta to the bromine, experiencing deshielding from the -COOH group. |

| C1 | ~131 | The ipso-carbon to the carboxylic acid is deshielded. |

| C5 | ~129 | This carbon is meta to both the carboxylic acid and the tert-butyl group. |

| C3 | ~127 | This carbon is ortho to the tert-butyl group and meta to the carboxylic acid. |

| C2 | ~120 | The ipso-carbon to the bromine atom is expected to be shielded due to the heavy atom effect. |

| -C(CH₃)₃ | ~35 | The quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~31 | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a robust methodology for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the spectrometer to the ¹³C frequency (e.g., 125 MHz for a 500 MHz instrument).

-

Use a standard proton-decoupled ¹³C pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

-

The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024-4096 scans should provide a good signal-to-noise ratio.

-

Set a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks if desired, although ¹³C NMR integrations are generally not as reliable as in ¹H NMR for quantitative analysis without specific experimental setups.

-

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound can be effectively predicted and interpreted through an understanding of substituent chemical shift effects. This guide provides a comprehensive framework for researchers and scientists to approach the structural elucidation of this and similar substituted aromatic compounds. By following the detailed experimental protocol, a high-quality spectrum can be obtained, allowing for confident structural confirmation.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

-

Spilker, A. et al. Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. J. Chem. Phys.1964 , 40, 2994. [Link]

-

SpectraBase. John Wiley & Sons, Inc. [Link]

-

Wishart DS. CASPRE - 13C NMR Predictor. [Link]

-

Viesser, R. V. et al. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Phys. Chem. Chem. Phys., 2018 , 20, 13735-13744. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13735–13744. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

NMR Wiki. Databases. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2014). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 8(3), 249-254. [Link]

-

PubChem. 4-tert-Butylbenzoic acid. [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Visualizer loader [nmrdb.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-(tert-butyl)benzoic Acid

Introduction

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular weight determination and structural elucidation. This guide provides a detailed examination of the mass spectrometric behavior of 2-Bromo-4-(tert-butyl)benzoic acid, a substituted aromatic carboxylic acid. While a publicly available mass spectrum for this specific molecule is not readily accessible, this document leverages foundational principles of mass spectrometry and data from analogous compounds to predict its fragmentation patterns under various ionization conditions. Understanding these pathways is critical for accurate compound identification and characterization in complex matrices.

The structural features of this compound—a carboxylic acid group, a bromine atom, and a tert-butyl substituent on a benzene ring—each contribute distinct and predictable fragmentation behaviors. This guide will deconstruct these contributions to build a comprehensive analytical picture.

Molecular Structure and Isotopic Considerations

Molecular Formula: C₁₁H₁₃BrO₂

Molecular Weight: 272.01 g/mol (for ⁷⁹Br) and 274.01 g/mol (for ⁸¹Br)

A crucial aspect of the mass spectrometry of brominated compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1] Consequently, any fragment ion containing a bromine atom will manifest as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic "M" and "M+2" pattern is a definitive marker for the presence of bromine in an unknown compound.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) will induce extensive fragmentation, providing rich structural information. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) will typically yield a prominent molecular ion or pseudomolecular ion with less fragmentation, which is useful for molecular weight confirmation.[2]

Electron Ionization (EI) Mass Spectrometry

Under standard EI conditions (typically 70 eV), the this compound molecule will be ionized to form a molecular ion radical cation, [M]⁺•. Due to the presence of the bromine atom, this will appear as a doublet at m/z 272 and 274. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Key Fragmentation Pathways under EI:

-

Loss of a Methyl Radical ([M-15]⁺): The tert-butyl group is prone to alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This is a common fragmentation pathway for molecules containing a tert-butyl group.[1]

-

Loss of the Tert-butyl Group ([M-57]⁺): Cleavage of the C-C bond between the aromatic ring and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a bromobenzoic acid cation.

-

Loss of a Hydroxyl Radical ([M-17]⁺): Similar to benzoic acid, the carboxylic acid moiety can lose a hydroxyl radical (•OH).[3][4] This results in the formation of a stable acylium ion.

-

Loss of the Carboxyl Group ([M-45]⁺): Decarboxylation, with the loss of the •COOH group, is another characteristic fragmentation of benzoic acids.[5]

-

Cleavage of the C-Br Bond ([M-79/81]⁺): The carbon-bromine bond can undergo heterolytic cleavage, resulting in the loss of a bromine radical (•Br).

The logical flow of these primary fragmentation pathways can be visualized as follows:

Caption: Predicted EI fragmentation of this compound.

Predicted Quantitative Data for Major EI Fragments:

| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) | Notes |

| [M]⁺• | Molecular Ion | 272/274 | Isotopic doublet characteristic of a single bromine atom. |

| [M-15]⁺ | Loss of a methyl radical | 257/259 | Formation of a stable benzylic-type cation. |

| [M-17]⁺ | Loss of a hydroxyl radical | 255/257 | Formation of a stable acylium ion. |

| [M-45]⁺ | Loss of a carboxyl radical | 227/229 | Resulting in a brominated tert-butylbenzene cation. |

| [M-57]⁺ | Loss of a tert-butyl radical | 215/217 | Formation of a 2-bromobenzoic acid cation. |

| [M-79/81]⁺ | Loss of a bromine radical | 193 | Formation of a 4-tert-butylbenzoic acid cation. |

| [C₄H₉]⁺ | tert-butyl cation | 57 | A very stable tertiary carbocation, likely a prominent peak.[1] |

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. Analysis is typically performed in negative ion mode, where the carboxylic acid is readily deprotonated.

In negative ion mode ESI-MS, this compound is expected to primarily form the deprotonated molecule, [M-H]⁻. This would be observed as a prominent isotopic doublet at m/z 271 and 273. Fragmentation is generally minimal with ESI, but in-source fragmentation or tandem mass spectrometry (MS/MS) can be used to induce it.

A potential observation in E-MS of benzoic acid derivatives is the formation of adduct ions, such as sodium-bridged dimers ([2M-2H+Na]⁻).[6] The hydrophobicity imparted by the tert-butyl group may enhance the formation of such species.[6]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Negative ion mode.

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of a basic modifier like ammonium hydroxide or a volatile buffer to promote deprotonation. For Mass-Spec compatible applications, formic acid can be used, though it may suppress negative ionization.[7]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Capillary Voltage: 2.5-3.5 kV

-

Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

-

The overall workflow for ESI-MS analysis can be outlined as follows:

Caption: General workflow for ESI-MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides a clear illustration of how fundamental principles of ion chemistry can be applied to predict the fragmentation of a complex organic molecule. The presence of the bromine atom provides a highly characteristic isotopic signature, while the tert-butyl and carboxylic acid moieties lead to predictable neutral losses and the formation of stable fragment ions. Electron Ionization is expected to produce a rich fragmentation spectrum useful for structural confirmation, whereas Electrospray Ionization in negative mode is ideal for unambiguous molecular weight determination. The insights and protocols detailed in this guide offer a robust framework for the successful analysis of this compound and other structurally related molecules in a research and development setting.

References

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, C. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]

- Cole, R. B., & Zhu, J. (2000). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 11(1), 61-71.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Retrieved from [Link]

-

Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065. [Link]

-

Leslie, J. M. (2021, February 3). February 3, 2021. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-tert-Butylbenzoic acid. Retrieved from [Link]

Sources

- 1. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylbenzoic acid | SIELC Technologies [sielc.com]

Infrared spectroscopy of 2-Bromo-4-(tert-butyl)benzoic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-(tert-butyl)benzoic acid

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound, a polysubstituted aromatic carboxylic acid of interest in synthetic chemistry and materials science. As direct spectral data for this specific molecule is not widely published, this guide synthesizes foundational principles with spectral data from closely related analogues—including benzoic acid, 2-bromobenzoic acid, and 4-(tert-butyl)benzoic acid—to construct a detailed and predictive analysis. We will explore the theoretical underpinnings of the expected vibrational modes, discuss the causality behind experimental choices in sample preparation, and provide a systematic interpretation of the key features of the infrared spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of complex organic molecules.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[1] Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies determined by the masses of the bonded atoms and the strength of the bond. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, and this absorption is detected and plotted. The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."[1][2]